(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
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Overview
Description
®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its exceptional properties that make it a valuable tool in organic synthesis. Its chirality provides high stereoselectivity, making it an essential component in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine typically involves the reaction of halogenophosphines with organometallic reagents. One common method includes the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s effectiveness in various applications.
Chemical Reactions Analysis
Types of Reactions
®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various halogenophosphines . The reactions typically occur under controlled conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various phosphine derivatives and phosphine oxides, which are valuable intermediates in organic synthesis and catalysis .
Scientific Research Applications
®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine has numerous applications in scientific research, including:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine involves its role as a ligand in catalytic reactions. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The chirality of the ligand induces stereoselectivity in the reactions, leading to the formation of chiral products .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another chiral diphosphine ligand with high enantioselectivity.
Diphenylphosphine: A simpler phosphine compound used as an intermediate in the synthesis of more complex ligands.
Uniqueness
®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine is unique due to its specific structure, which provides high stereoselectivity and reactivity in asymmetric catalysis. Its isopropoxy group enhances its solubility and stability, making it a valuable tool in various chemical applications .
Properties
IUPAC Name |
diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYTYDOSGVUKHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439136 |
Source
|
Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137769-30-3 |
Source
|
Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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